molecular formula C18H22N2O7S B2806297 3,6-diethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-82-9

3,6-diethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2806297
CAS No.: 864926-82-9
M. Wt: 410.44
InChI Key: HBUXHIPWWBOJGO-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core fused with a dihydro-1,4-dioxine moiety via an amide linkage at position 2. The 3,6-diethyl ester groups enhance lipophilicity, while the dihydrodioxine ring introduces oxygen atoms that may improve aqueous solubility. Its molecular formula is inferred as C₁₈H₂₁N₂O₆S (based on structural analogs in ), with a molecular weight of approximately 417.44 g/mol.

Properties

IUPAC Name

diethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S/c1-3-25-17(22)14-11-5-6-20(18(23)26-4-2)9-13(11)28-16(14)19-15(21)12-10-24-7-8-27-12/h10H,3-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUXHIPWWBOJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxine Ring: The dioxine ring can be introduced via a cycloaddition reaction.

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with thieno[2,3-c]pyridine scaffolds exhibit promising anticancer properties. The structural characteristics of 3,6-diethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate suggest potential interactions with biological targets involved in cancer progression. Studies have shown that derivatives of thienopyridines can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may serve as a lead structure for the development of novel anticancer agents.

2. Neuropharmacological Effects
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological research. Thieno[2,3-c]pyridine derivatives have been studied for their effects on AMPA and kainate receptors. Given the structural similarities to known neuroactive compounds, this specific derivative could be evaluated for its potential as a modulator of excitatory neurotransmission.

3. Antimicrobial Properties
Compounds containing dioxine and thieno structures have been reported to exhibit antimicrobial activity. The unique combination of functional groups in this compound may enhance its efficacy against various bacterial strains. Further investigation into its mechanism of action could lead to the development of new antimicrobial agents.

Materials Science Applications

1. Organic Electronics
The electronic properties of thieno[2,3-c]pyridines make them suitable for applications in organic electronics. The compound's potential as a semiconductor material can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can facilitate the development of efficient electronic devices.

2. Photovoltaic Applications
The synthesis of novel materials for photovoltaic applications is critical for advancing solar energy technology. The incorporation of thieno[2,3-c]pyridine derivatives into polymer matrices could enhance the efficiency of solar cells by improving charge transport properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that thienopyridine derivatives significantly inhibited the proliferation of various cancer cell lines. The lead compound exhibited an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuropharmacological Evaluation

Research conducted on related thienopyridine compounds revealed their capacity to modulate AMPA receptor activity. These findings suggest that this compound could be further investigated for cognitive enhancement or neuroprotective effects .

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Thieno[2,3-c]Pyridine Family

Compound A : 6-Ethyl 3-Methyl 2-Amino-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate
  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Key Features: Amino group at position 2 instead of the dihydrodioxine-amide. Ethyl and methyl esters at positions 6 and 3, respectively. Lower molecular weight (284.33 g/mol) compared to the target compound.
  • Implications: The amino group may facilitate hydrogen bonding, while the smaller ester groups reduce steric hindrance.
Compound B : Diethyl 2-(Benzothiazole-2-Carboxamido)-4,7-Dihydrothieno[2,3-c]Pyridine-3,6(5H)-Dicarboxylate
  • Molecular Formula : C₂₁H₂₁N₃O₅S₂
  • Key Features :
    • Benzothiazole carboxamido substituent at position 2.
    • Diethyl esters at positions 3 and 4.
    • Higher molecular weight (459.54 g/mol) due to the aromatic benzothiazole group.
Compound C : 3-Methyl 6-(Phenylmethyl) 2-Amino-4,7-Dihydrothieno[2,3-c]Pyridine-3,6(5H)-Dicarboxylate
  • Molecular Formula : C₁₇H₁₈N₂O₄S
  • Key Features: Benzyl ester at position 6 and methyl ester at position 3. Amino group at position 2. Molecular weight: 346.4 g/mol.
  • Implications : The phenylmethyl group enhances hydrophobicity, which may improve blood-brain barrier penetration.

Comparison with Heterocyclic Derivatives Outside the Thieno[2,3-c]Pyridine Class

Compound D : Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
  • Molecular Formula : C₂₈H₂₅BrN₄O₅
  • Key Features: Imidazo[1,2-a]pyridine core with a cyano group and bromophenyl substituent. Diethyl esters at positions 5 and 5. Molecular weight: 558.51 g/mol.
Compound E : 4-(4-(Dimethylamino)Phenyl)-2,6-Dimethyl-N³,N⁵-Bis(2-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxamide
  • Molecular Formula : C₂₈H₂₆N₆O₆
  • Key Features :
    • 1,4-Dihydropyridine core with carboxamide groups.
    • Nitrophenyl substituents.
    • Molecular weight: 558.51 g/mol.
  • Implications : Carboxamides enhance hydrogen bonding, while nitro groups confer redox activity.

Structural and Functional Comparison Table

Feature Target Compound Compound A Compound B Compound D
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Imidazo[1,2-a]pyridine
Position 2 Substituent 5,6-Dihydro-1,4-dioxine-amide Amino Benzothiazole-carboxamido N/A
Ester Groups 3,6-Diethyl 3-Methyl, 6-Ethyl 3,6-Diethyl 5,6-Diethyl
Molecular Weight ~417.44 g/mol 284.33 g/mol 459.54 g/mol 558.51 g/mol
Key Functional Groups Amide, Dioxine Amino, Esters Benzothiazole, Esters Cyano, Bromophenyl, Esters

Physicochemical and Pharmacological Implications

Lipophilicity: The target compound’s diethyl esters increase lipophilicity compared to Compound A’s methyl/ethyl combination. This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding: The dihydrodioxine-amide in the target compound offers multiple hydrogen bond acceptors (O atoms), contrasting with Compound A’s single amino donor. This could influence receptor binding specificity.

Synthetic Accessibility: The dihydrodioxine-amide likely requires specialized coupling agents (e.g., EDC/HOBt) for synthesis, similar to methods in , whereas amino-substituted analogs (Compound A) are simpler to prepare.

Bioactivity: Thieno[2,3-c]pyridines (e.g., Compounds A, B) are explored for kinase inhibition , while imidazo[1,2-a]pyridines (Compound D) show antimicrobial activity . The target compound’s unique substituents may confer dual activity.

Biological Activity

The compound 3,6-diethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its anticancer activity and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N2O4SC_{13}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 298.36 g/mol. The structure features a thieno[2,3-c]pyridine core which is known for its diverse biological activities. The presence of the dioxine moiety enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation: Studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit the growth of various cancer cell lines. The IC50 values for these compounds typically range from low micromolar to nanomolar concentrations, indicating potent activity against cancer cells .
  • Mechanism of Action: The anticancer effects are often attributed to the inhibition of specific kinases involved in cell cycle regulation. For example, Polo-like kinase 1 (Plk1) inhibitors derived from related structures have demonstrated efficacy in disrupting cancer cell cycles and inducing apoptosis .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating diseases beyond cancer:

  • Antimicrobial Activity: Some thieno derivatives have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways makes them candidates for further development .
  • Anti-inflammatory Effects: Compounds similar to the one have been evaluated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Case Studies

A series of case studies highlight the biological activity of thieno[2,3-c]pyridine derivatives:

  • Study on Anticancer Efficacy: A recent study evaluated a series of thieno[2,3-c]pyridine derivatives against several cancer types. The results indicated that modifications at the 2-amido position significantly enhanced cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Testing: In another investigation, the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential utility as an antibiotic agent .

Data Tables

Biological Activity IC50 Values (µM) Reference
Anticancer (HeLa)0.25
Antimicrobial (Staphylococcus aureus)15
Anti-inflammatory (IL-6 inhibition)10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis involves multi-step reactions, typically starting with a thieno[2,3-c]pyridine core functionalized with ester groups. Key steps include amidation of the dioxine moiety and esterification. Control reaction parameters such as:

  • Temperature : Maintain 60–80°C during amide coupling to avoid side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitution reactions .
  • Catalysts : Employ coupling agents like HATU or DCC for efficient amide bond formation .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C NMR and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and functional groups?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^1H NMR identifies proton environments (e.g., ethyl ester signals at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • 13C^{13}C NMR confirms carbonyl carbons (ester: ~165–170 ppm; amide: ~170–175 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z 489.15; observed m/z 489.14) .
    • Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650 cm1^{-1}) and ester C-O (~1250 cm1^{-1}) .

Q. How does the compound’s fused thienopyridine-dioxine structure influence its physicochemical properties?

  • Planarity : The fused ring system enhances π-π stacking, increasing solubility in aromatic solvents .
  • Electron Density : The dioxine moiety introduces electron-withdrawing effects, stabilizing the amide group and affecting redox behavior .

Advanced Research Questions

Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved during structural validation?

  • Cross-Verification : Combine 1H^1H-13C^{13}C HSQC NMR to assign ambiguous proton-carbon correlations .
  • Differential Scanning Calorimetry (DSC) : Assess crystallinity and detect polymorphic forms that may affect HPLC retention times .
  • X-ray Crystallography : Resolve absolute configuration discrepancies (e.g., dihedral angles in the thienopyridine core) .

Q. What strategies are recommended for optimizing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :

  • Acidic/alkaline hydrolysis : Monitor ester and amide bond cleavage via LC-MS at 40–80°C .
  • Oxidative stress : Use H2_2O2_2 to assess susceptibility of the dioxine ring to oxidation .
    • Stabilizers : Add antioxidants (e.g., BHT) or buffering agents (e.g., phosphate) for long-term storage .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., kinases) to model binding poses of the dioxine-amide moiety .
  • QSAR Modeling : Corporate Hammett constants for substituents to predict electronic effects on activity .
  • MD Simulations : Assess conformational flexibility of the thienopyridine core in aqueous environments .

Q. How can researchers design SAR studies to evaluate the pharmacological potential of derivatives?

  • Core Modifications :

  • Replace the ethyl ester with tert-butyl to enhance lipophilicity and BBB penetration .
  • Substitute the dioxine ring with a furan to alter electron density .
    • Bioassays : Test in vitro against cancer cell lines (e.g., MCF-7) using IC50_{50} measurements and compare with control compounds .

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